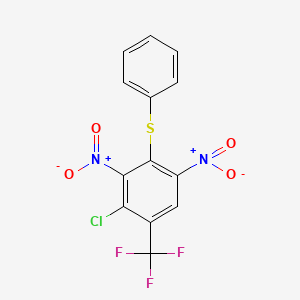
2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of chloro, nitro, phenylsulfanyl, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorine gas or other chlorinating agents.
Phenylsulfanyl Substitution: Introduction of the phenylsulfanyl group through a nucleophilic aromatic substitution reaction.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene may find applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3,5-dinitro-4-(methylsulfanyl)-1-(trifluoromethyl)benzene
- 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(methyl)benzene
- 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(fluoromethyl)benzene
Uniqueness
The unique combination of chloro, nitro, phenylsulfanyl, and trifluoromethyl groups in 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
67364-61-8 |
|---|---|
Fórmula molecular |
C13H6ClF3N2O4S |
Peso molecular |
378.71 g/mol |
Nombre IUPAC |
4-chloro-1,3-dinitro-2-phenylsulfanyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6ClF3N2O4S/c14-10-8(13(15,16)17)6-9(18(20)21)12(11(10)19(22)23)24-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
WCLDBFQIATTYSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


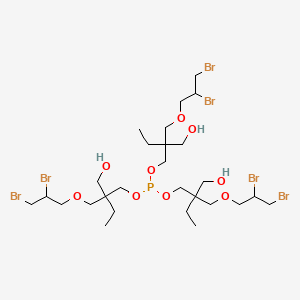


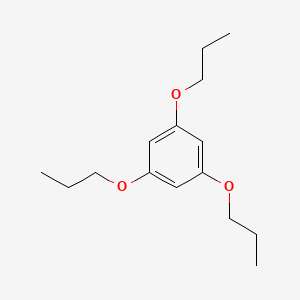
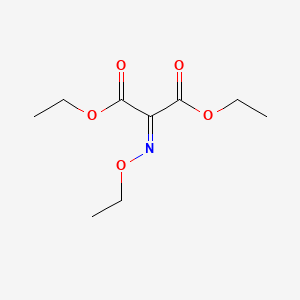




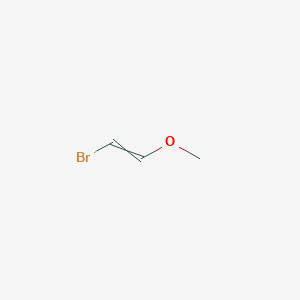

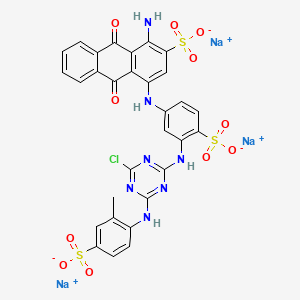

![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
